SHA 68

Übersicht

Beschreibung

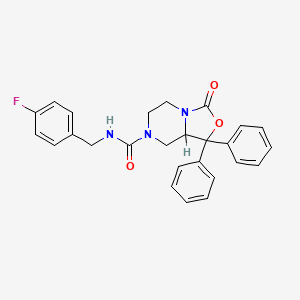

SHA 68 is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyrazine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a diphenyl group, and a tetrahydro-oxazolo[3,4-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

The synthesis of SHA 68 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxazolo[3,4-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a catalyst and controlled temperature.

Introduction of the fluorobenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxazolo[3,4-a]pyrazine core.

Addition of the diphenyl group: This step may involve a Friedel-Crafts acylation reaction, where a diphenyl ketone is introduced to the intermediate compound.

Final modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems to ensure efficient production.

Analyse Chemischer Reaktionen

SHA 68 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, leading to the formation of substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

SHA 68 is a non-peptide molecule that functions as a selective neuropeptide S receptor (NPSR) antagonist . It has a molecular weight of 445.5 g/mol and the molecular formula C26H24FN3O3 . this compound has demonstrated displaceable binding to NPSR in the nanomolar range .

Scientific Research Applications

This compound has applications in pharmacological research, specifically regarding the neuropeptide S receptor (NPSR).

- In vitro and in vivo tool: this compound can be employed to define the physiological functions and pharmacological parameters of the NPS system .

- NPSR Antagonist: this compound is a selective NPSR antagonist . It has an IC50 (half maximal inhibitory concentration) values of 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants, respectively .

- Specificity: this compound's antagonistic activity appears to be specific, as it does not affect signaling at fourteen unrelated G protein-coupled receptors .

- Counteracting stimulant effects: this compound, in the 10-50mg/kg range of doses, can counteract the stimulant effects elicited by neuropeptide S (NPS), but not those of caffeine, in mouse locomotor activity experiments .

- Blocks NPS-stimulated locomotor activity: this compound was able to block NPS (0.3 nmol)-stimulated locomotor activity in C57/Bl6 mice at 3 mg/kg (i.p.) .

- Anxiolytic-like effects: this compound can be used to study the anxiolytic-like effects of NPS . this compound slightly reduced the anxiolytic-like effects of NPS in the mouse open field, fully prevented it in the rat elevated plus maze, and partially antagonized it in the rat defensive burying paradigm .

- Attenuation of fear extinction: this compound can attenuate fear extinction, suggesting activity of the endogenous NPS system .

- Arousal-promoting action: this compound fully prevented the arousal-promoting action of the peptide in the mouse righting reflex assay .

Pharmacokinetics of this compound

Wirkmechanismus

The mechanism of action of SHA 68 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

SHA 68 can be compared with other similar compounds, such as:

3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide: This compound shares a similar core structure but differs in the substituent groups, leading to variations in its biological activity and properties.

Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different core structure but may exhibit similar biological activities, such as kinase inhibition.

Triazolo[4,3-a]pyrazine derivatives: These compounds also share some structural similarities and have been studied for their antibacterial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biologische Aktivität

SHA 68 is a selective antagonist of the neuropeptide S receptor (NPSR), primarily studied for its pharmacological effects in various biological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profile, and relevant case studies.

- Chemical Name : N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide

- Molecular Formula : C₁₈H₁₈FN₃O₃

- IC50 Values :

- 22.0 nM for human NPSR Asn107

- 23.8 nM for human NPSR Ile107

Pharmacological Profile

This compound has been characterized through various in vitro and in vivo studies, demonstrating its role as a selective NPSR antagonist. Below is a summary of key findings:

This compound operates by selectively blocking the NPSR, which is implicated in regulating arousal, anxiety-like behavior, and feeding. This antagonistic action has been linked to various behavioral outcomes:

- Anxiolytic Effects : In studies involving mice and rats, this compound reduced anxiety-related behaviors without producing significant effects on its own, indicating its role as a specific antagonist rather than an active anxiolytic agent .

- Impact on Learning and Memory : Research indicates that blocking endogenous NPS signaling with this compound leads to delayed extinction learning in mice, suggesting its influence on cognitive processes related to anxiety and fear responses .

Case Studies and Experimental Findings

- Locomotor Activity Study :

- Behavioral Assessment :

- Pharmacokinetic Analysis :

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQIPRTNYHJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028552 | |

| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847553-89-3 | |

| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.